molecular formula C16H19F2NO2 B7593190 N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide

Cat. No. B7593190
M. Wt: 295.32 g/mol
InChI Key: VTJMDAVFMAIBEK-UHFFFAOYSA-N
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Description

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential pharmaceutical applications due to its unique structure and properties.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells and bacteria. It may also work by modulating certain neurotransmitters in the brain, which can help in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide have been studied extensively. This compound has been shown to have low toxicity and is well-tolerated by the body. It has also been shown to have good bioavailability and can easily cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide in lab experiments include its low toxicity, good bioavailability, and potential pharmaceutical applications. However, the limitations of using this compound include its high cost and the complexity of its synthesis method.

Future Directions

There are several future directions for the research on N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide. One potential direction is to study its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Another direction is to optimize the synthesis method to reduce the cost and increase the yield of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets.

Synthesis Methods

The synthesis of N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide involves a multi-step process. The first step involves the preparation of 7,7-dimethyl-2-oxabicyclo[3.2.0]heptane, which is then reacted with 2,4-difluoro-N-methylbenzoyl chloride to obtain the final product. The synthesis of this compound has been reported in several research articles, and the process has been optimized for higher yields and purity.

Scientific Research Applications

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide has several potential pharmaceutical applications. This compound has been studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial properties and has shown potential in treating bacterial infections. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO2/c1-16(2)13(11-6-7-21-14(11)16)19(3)15(20)10-5-4-9(17)8-12(10)18/h4-5,8,11,13-14H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJMDAVFMAIBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1OCC2)N(C)C(=O)C3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide

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